![molecular formula C10H20N2O B2851937 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide CAS No. 1249493-71-7](/img/structure/B2851937.png)
2-amino-N-(cyclopentylmethyl)-2-methylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide derivatives, which are related to the compound , are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
- Design and Synthesis : Researchers have designed and synthesized novel compounds based on 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives. These compounds exhibit dual inhibitory activity against Bcr-Abl (a fusion protein associated with chronic myeloid leukemia) and histone deacetylase (HDAC1) . The combination of these two pharmacological activities in a single molecule holds promise for developing potent anticancer therapeutics.
- Cyanoacetylation : By treating 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol, researchers obtained 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide. This reaction highlights the potential of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide as a precursor for synthesizing thiophene derivatives .
- Amino Acid Modification : Researchers explored the quinolylation of primary amino groups using 2-amino-N-methylacetamide. This modification strategy can be extended to other amino substrates with different substituents. The resulting compounds may find applications in drug discovery and chemical biology .
Cancer Drug Development
Thiophene Derivatives
Metal-Free Quinolylation
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bcr-abl and hdac1 . These targets play crucial roles in cell proliferation and gene expression, respectively.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of bcr-abl and hdac1 . This inhibition could potentially lead to changes in cell proliferation and gene expression.
Biochemical Pathways
The inhibition of bcr-abl and hdac1 can affect multiple pathways, including the bcr-abl signaling pathway and the histone acetylation pathway . These pathways have downstream effects on cell proliferation and gene expression.
Result of Action
The inhibition of bcr-abl and hdac1 can potentially lead to decreased cell proliferation and altered gene expression .
properties
IUPAC Name |
2-amino-N-(cyclopentylmethyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHQVIPXKVGQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(cyclopentylmethyl)-2-methylpropanamide |
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